Cas no 2229252-38-2 (O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine)

O-2-(2-クロロ-6-メトキシフェニル)プロパン-2-イルヒドロキシルアミンは、有機合成化学において重要な中間体として利用される化合物です。本製品は、高い純度と安定性を特徴としており、医薬品や農薬の開発プロセスにおけるキーインターメディエートとしての応用が可能です。特に、クロロ基とメトキシ基を有する芳香環構造が、求電子置換反応やカップリング反応などの多様な化学変換に対して優れた反応性を示します。また、プロパン-2-イルヒドロキシルアミン部分は、さらに誘導体化が可能な官能基を提供し、分子設計の柔軟性を高めます。これらの特性から、本化合物は複雑な有機分子の構築において有用なビルディングブロックとして機能します。

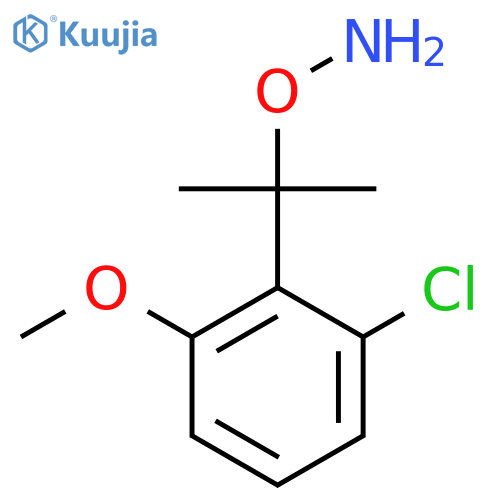

2229252-38-2 structure

商品名:O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine

- 2229252-38-2

- O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine

- EN300-1976880

-

- インチ: 1S/C10H14ClNO2/c1-10(2,14-12)9-7(11)5-4-6-8(9)13-3/h4-6H,12H2,1-3H3

- InChIKey: AIEFSRHZUZOEHY-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C(C)(C)ON)OC

計算された属性

- せいみつぶんしりょう: 215.0713064g/mol

- どういたいしつりょう: 215.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 44.5Ų

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1976880-10.0g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1976880-0.25g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1976880-0.1g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1976880-0.05g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1976880-5.0g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1976880-1.0g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1976880-2.5g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1976880-10g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-1976880-5g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-1976880-0.5g |

O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine |

2229252-38-2 | 0.5g |

$1124.0 | 2023-09-16 |

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

2229252-38-2 (O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量